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Compound of Interest

Compound Name: L-Psicose

Cat. No.: B7949172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sweetening properties of L-psicose and its

enantiomer, D-psicose (more commonly known as D-allulose). While extensive research has

been conducted on D-psicose, establishing its profile as a low-calorie sweetener, there is a

notable scarcity of publicly available experimental data on the sweetening characteristics and

metabolic fate of L-psicose. This document summarizes the current state of knowledge for

both compounds, highlighting the significant data gap for L-psicose.

Quantitative Comparison of Sweetening Properties
The following table summarizes the known quantitative data for D-psicose. Corresponding

experimental data for L-psicose is not currently available in published literature.
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Property
D-Psicose (D-
Allulose)

L-Psicose
Sucrose (for
reference)

Relative Sweetness
70-80% of sucrose[1]

[2]
Data not available 100%

Caloric Value (kcal/g) 0.2 - 0.4[1][3] Data not available 4.0

Taste Profile

Clean, sugar-like, no

bitter aftertaste, slight

cooling sensation[3]

Data not available Sweet

Glycemic Index Very low to negligible Data not available ~65

Sensory Evaluation
Experimental Protocol: Sensory Panel Analysis of D-
Psicose
A common method for evaluating the sweetening properties of a substance like D-psicose

involves a trained sensory panel.

Objective: To determine the relative sweetness and sensory profile of D-psicose in comparison

to a sucrose control.

Panelists: A panel of trained individuals (typically 10-15 members) with demonstrated sensory

acuity is selected. Panelists are trained to identify and quantify different taste attributes

(sweetness, bitterness, aftertaste, etc.).

Methodology:

Sample Preparation: Solutions of D-psicose and sucrose are prepared at various

concentrations in purified water.

Testing Procedure: A randomized, double-blind protocol is used. Panelists are presented with

coded samples of the sweetener solutions and a reference sucrose solution.

Evaluation: Panelists rate the intensity of sweetness and other taste attributes on a

standardized scale (e.g., a 15-point universal scale). The "just-about-right" (JAR) scale can
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also be used to assess the appropriateness of the sweetness level.

Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed on the collected data to

determine significant differences in sensory attributes between D-psicose and sucrose.

The following diagram illustrates a typical workflow for the sensory evaluation of a sweetener.
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A simplified workflow for the sensory evaluation of sweeteners.

Metabolic Fate and Caloric Value
D-Psicose
D-psicose is minimally metabolized in the human body. It is absorbed in the small intestine but

is largely excreted in the urine unchanged. This lack of metabolism is the primary reason for its

very low caloric value.

L-Psicose
There is a lack of experimental data on the metabolic fate of L-psicose in humans or animals.

While it is the enantiomer of D-psicose, it cannot be assumed that it will be metabolized in the

same way. The stereochemistry of molecules can significantly impact their interaction with

enzymes and transporters in the body.

Experimental Protocol: Determining Caloric Value via
Animal Studies
The caloric value of a novel sweetener is often determined through animal studies.

Objective: To determine the metabolizable energy of D-psicose.

Methodology:

Animal Model: Typically, rats are used and divided into groups.

Dietary Intervention: Each group is fed a basal diet supplemented with a known amount of a

test substance (D-psicose), a positive control (sucrose), or a negative control (non-caloric

substance like cellulose).

Measurements: Over a set period, measurements of food intake, body weight gain, and

energy content of feces and urine are taken.

Caloric Calculation: The metabolizable energy is calculated by subtracting the energy lost in

feces and urine from the gross energy intake. The Atwater system, which assigns caloric
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values of 4 kcal/g for carbohydrates and proteins and 9 kcal/g for fats, is a common method

for calculating the energy content of food.

The following diagram illustrates the metabolic pathway of D-psicose.
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Simplified metabolic pathway of D-psicose in the human body.

Sweet Taste Signaling Pathway
The sweet taste of both natural and artificial sweeteners is primarily mediated by the

T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells

in the taste buds.

Mechanism:

Binding: A sweetener molecule binds to the T1R2/T1R3 receptor.

Activation: This binding activates a G-protein called gustducin.

Signal Transduction: Gustducin initiates a downstream signaling cascade involving enzymes

like phospholipase C-β2 (PLCβ2) and the production of inositol trisphosphate (IP3).

Calcium Release: IP3 triggers the release of intracellular calcium ions (Ca2+).
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Neurotransmitter Release: The increase in intracellular Ca2+ leads to the opening of the

TRPM5 ion channel, depolarization of the cell, and the release of ATP as a neurotransmitter.

Nerve Impulse: ATP activates sensory nerve fibers, which transmit the "sweet" signal to the

brain.

The diagram below illustrates this signaling pathway.
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The sweet taste signaling pathway mediated by the T1R2/T1R3 receptor.
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Conclusion
D-psicose (D-allulose) is a well-characterized low-calorie sweetener with sweetening properties

comparable to sucrose but with negligible caloric content and impact on blood glucose. In stark

contrast, there is a significant lack of scientific literature detailing the sweetening properties and

metabolic effects of its enantiomer, L-psicose. While the synthesis of L-psicose has been

reported, its sensory profile, relative sweetness, and in vivo metabolism remain uninvestigated

in publicly accessible research. This represents a critical knowledge gap for researchers and

professionals in the fields of food science, nutrition, and drug development. Further studies are

required to elucidate the properties of L-psicose to determine its potential as a sweetener or

its physiological effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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